![molecular formula C19H21NO2 B2689788 N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396876-43-9](/img/structure/B2689788.png)
N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxypropyl chain, and a biphenyl carboxamide moiety
Wissenschaftliche Forschungsanwendungen
N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the hydroxypropyl chain, and the biphenyl carboxamide moiety. One common method involves the use of Suzuki-Miyaura coupling reactions to form the biphenyl structure . The cyclopropyl group can be introduced through reactions such as the Simmons-Smith reaction . The hydroxypropyl chain is often synthesized via standard organic reactions involving alcohols and halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wirkmechanismus
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide
- N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxylic acid
- N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-methylamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the hydroxypropyl chain and biphenyl carboxamide moiety offer opportunities for diverse chemical modifications and interactions.
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(16-8-9-16)12-13-20-19(22)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-7,10-11,16,18,21H,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAYUDGVFDOYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
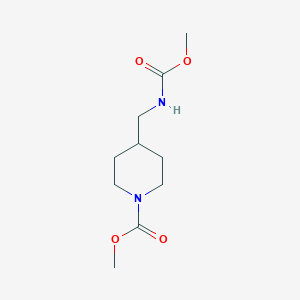
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
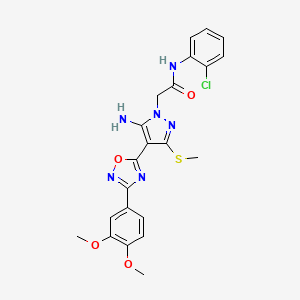
![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
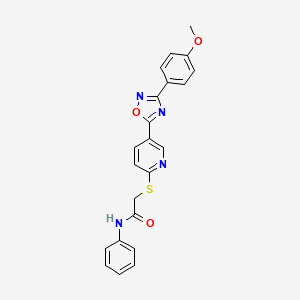
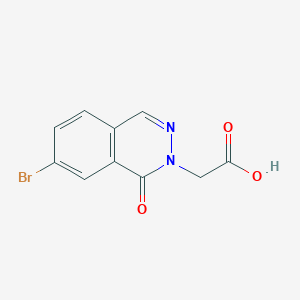
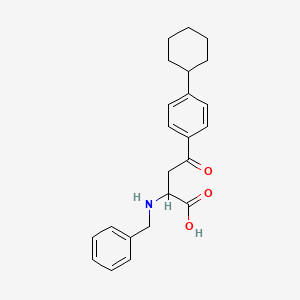
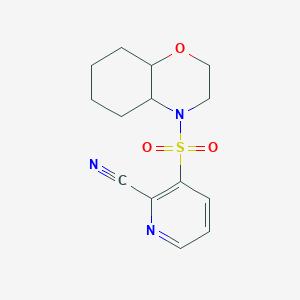
![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)
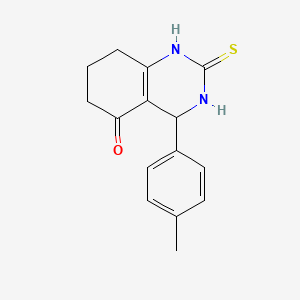
![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
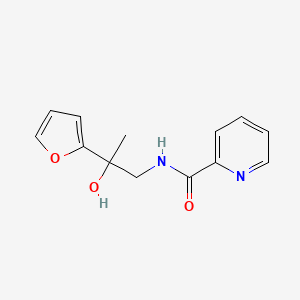
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)
